104-Fold Functional Selectivity for 5-HT2C Over 5-HT2B vs. Fenfluramine
Lorcaserin hydrochloride demonstrates 104-fold higher functional potency at human 5-HT2C receptors (EC50 = 9 nM) compared to 5-HT2B receptors (EC50 = 943 nM), and 18-fold selectivity over 5-HT2A receptors (EC50 = 168 nM) in inositol phosphate accumulation assays using recombinant HEK-293 cells [1]. In contrast, fenfluramine, a non-selective serotonergic agent previously withdrawn due to valvulopathy, exhibits approximately equipotent activity at 5-HT2C, 5-HT2B, and 5-HT2A receptors with EC50 values of 140 nM, 145 nM, and 310 nM respectively, yielding selectivity ratios below 3-fold [2]. This differential is structurally driven by lorcaserin's benzazepine ring constraint, which improves 5-HT2C selectivity by over 2 log units compared to fenfluramine's open-chain phenethylamine scaffold [3]. Radioligand binding studies confirm this selectivity profile: lorcaserin binds human 5-HT2C with Ki = 15 ± 1 nM, compared to 112 nM at 5-HT2A and 174 nM at 5-HT2B, yielding binding selectivity ratios of 7.5-fold and 12-fold, respectively [4].
| Evidence Dimension | Functional potency selectivity (EC50 ratio) for 5-HT2C vs 5-HT2B |
|---|---|
| Target Compound Data | 5-HT2C EC50 = 9 nM; 5-HT2B EC50 = 943 nM; 5-HT2A EC50 = 168 nM |
| Comparator Or Baseline | Fenfluramine: 5-HT2C EC50 = 140 nM; 5-HT2B EC50 = 145 nM; 5-HT2A EC50 = 310 nM |
| Quantified Difference | Lorcaserin: 104-fold (2C/2B), 18-fold (2C/2A); Fenfluramine: <3-fold across all subtypes |
| Conditions | Inositol phosphate accumulation assay; recombinant human 5-HT2 receptors stably expressed in HEK-293 cells |
Why This Matters
This 104-fold selectivity window eliminates 5-HT2B-mediated cardiac valvular risk at therapeutic exposures, enabling researchers to isolate 5-HT2C-specific effects without confounding off-target cardiovascular signals.
- [1] Thomsen WJ, Grottick AJ, Menzaghi F, et al. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008;325(2):577-587. View Source
- [2] Rothman RB, Baumann MH, Savage JE, et al. Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. 2000;102(23):2836-2841. View Source
- [3] Smith BM, Smith JM, Tsai JH, et al. Discovery and SAR of new benzazepines as potent and selective 5-HT2C receptor agonists for the treatment of obesity. Bioorg Med Chem Lett. 2005;15(5):1467-1470. View Source
- [4] Wacker D, Wang C, Katritch V, et al. Structural features for functional selectivity at serotonin receptors. Science. 2013;340(6132):615-619. Supplementary Table 1: Lorcaserin binding data. View Source
